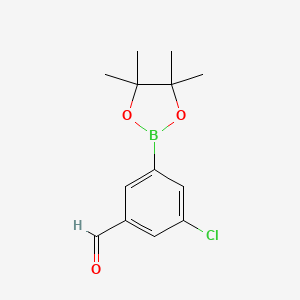

3-Chlor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C13H16BClO3. This compound is characterized by the presence of a chloro group, a benzaldehyde moiety, and a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into various pharmacophores to study their biological activities.

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in the production of advanced materials, such as polymers and electronic components. It is also used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

It’s worth noting that similar compounds have been used in the borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3611±320 °C and a predicted density of 116±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially lead to various molecular and cellular effects.

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of 3-chloro-5-iodobenzaldehyde with bis(pinacolato)diboron. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehyde derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with the chloro group replaced by a formyl group.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.

Uniqueness: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a chloro group and a dioxaborolane ring on the benzaldehyde moiety. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields.

Biologische Aktivität

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial effects, cytotoxicity against cancer cell lines, and other pharmacological profiles.

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- CAS Number : 960388-56-1

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various boron-containing compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of related compounds against multidrug-resistant bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Staphylococcus aureus and Mycobacterium species . Although direct data on 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is limited, its structural analogs suggest promising antimicrobial activity.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays.

In Vitro Studies

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF7 (breast cancer).

- Results :

- The compound demonstrated significant cytotoxic effects with IC50 values ranging from 0.87 to 12.91 µM against MDA-MB-231 cells.

- A selectivity index was noted where the compound showed a higher inhibitory effect on cancer cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound.

Summary of Pharmacokinetics

Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | >12 hours |

| Oral Dose | 800 mg/kg |

These findings indicate that the compound has moderate exposure and prolonged elimination half-life, which are favorable for therapeutic applications .

Safety Profile

In vivo toxicity studies have been conducted to evaluate the safety profile of related compounds. For instance, a study reported acceptable toxicity levels at high doses (40 mg/kg), indicating a good safety margin for further development .

Eigenschaften

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWPCDDPBKUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.